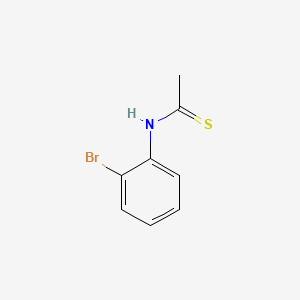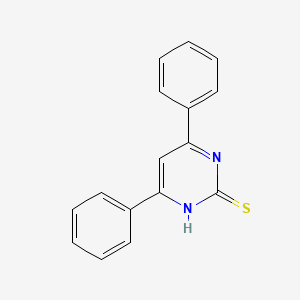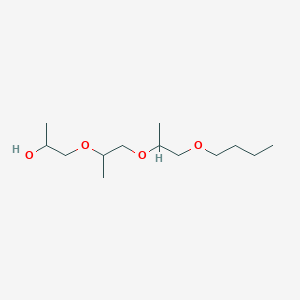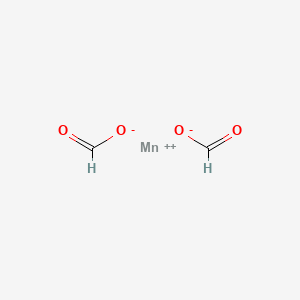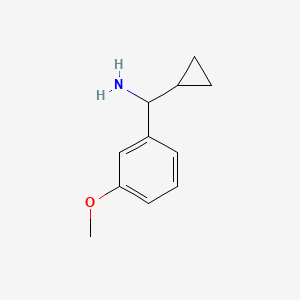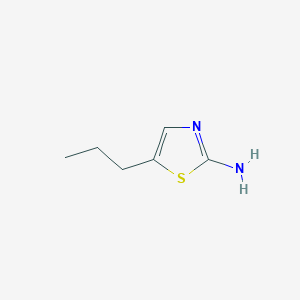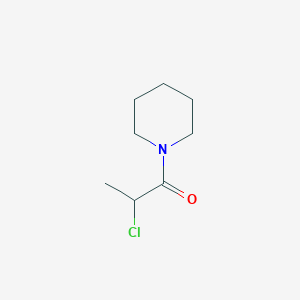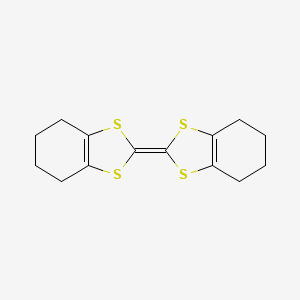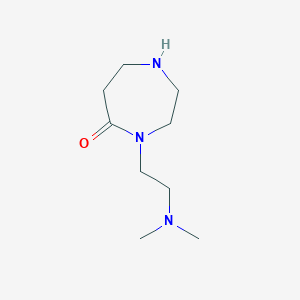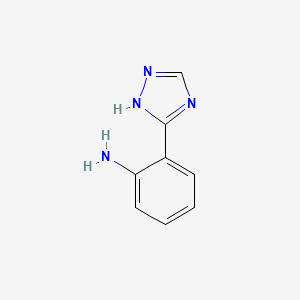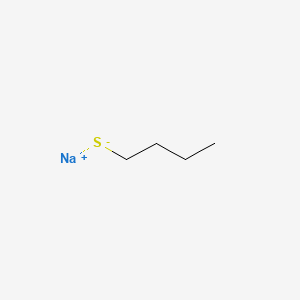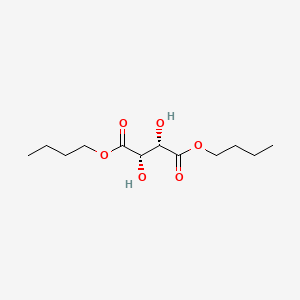
ジブチルD-酒石酸
説明
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol. It is a chiral compound, meaning it has non-superimposable mirror images, which makes it useful in various applications, particularly in chiral separations. The compound is known for its role as a chiral oil in chromatography, where it helps in the separation of enantiomers. It is also used as a plasticizer and in farinographs, which are instruments used to measure the properties of dough.
科学的研究の応用
Dibutyl D-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in chromatography for the separation of enantiomers.
Biology: The compound is used in studies involving chiral molecules and their interactions with biological systems.
Medicine: Dibutyl D-tartrate is used in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used as a plasticizer in the production of biodegradable plastics and as an additive in food processing equipment.
作用機序
Target of Action
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . The primary targets of Dibutyl D-tartrate are the enantiomers that need to be separated in the process of chromatography .
Mode of Action
The compound interacts with its targets (enantiomers) by acting as a chiral oil in the process of chromatography . This interaction results in the separation of enantiomers, which are molecules that are mirror images of each other .
Biochemical Pathways
It’s known that the compound plays a crucial role in the process of chromatography, which is a technique used to separate and identify compounds in a mixture .
Pharmacokinetics
As a compound used in chromatography, its bioavailability would be determined by its ability to interact with and separate enantiomers .
Result of Action
The primary result of Dibutyl D-tartrate’s action is the separation of enantiomers in chromatography . This allows for the identification and analysis of different compounds in a mixture .
Action Environment
The action of Dibutyl D-tartrate is influenced by the conditions of the chromatography process, such as the composition of the mobile phase and the type of stationary phase . Environmental factors such as temperature and pressure may also affect the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Dibutyl D-tartrate plays a significant role in biochemical reactions, particularly in the separation of enantiomers in chromatography It interacts with various enzymes and proteins, facilitating the separation processAdditionally, Dibutyl D-tartrate is biodegradable and considered environmentally friendly .
Cellular Effects
Dibutyl D-tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect lipid metabolism and cause inflammation by disturbing the gut-liver axis . The compound’s impact on cell function is evident in its ability to alter gene expression related to lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, Dibutyl D-tartrate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s chiral nature allows it to interact selectively with certain proteins and enzymes, enhancing its effectiveness in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibutyl D-tartrate can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, Dibutyl D-tartrate may degrade, leading to changes in its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of Dibutyl D-tartrate vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Dibutyl D-tartrate is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes and cofactors that regulate lipid synthesis and degradation, affecting metabolic flux and metabolite levels . The compound’s impact on lipid metabolism is evident in its ability to alter gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, Dibutyl D-tartrate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes .
Subcellular Localization
Dibutyl D-tartrate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical properties and interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl D-tartrate is synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of tartaric acid to dibutyl D-tartrate.
Industrial Production Methods: In an industrial setting, the production of dibutyl D-tartrate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Dibutyl D-tartrate can undergo oxidation reactions, where the hydroxyl groups are oxidized to carbonyl groups.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Dibutyl D-tartrate can participate in substitution reactions, particularly nucleophilic substitution, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: The major products are dibutyl oxalate and other oxidized derivatives.
Reduction: The major products are reduced forms of dibutyl D-tartrate.
Substitution: The major products depend on the nucleophile used but typically include substituted esters.
類似化合物との比較
Dibutyl L-tartrate: The L-isomer of dibutyl tartrate, which has similar properties but different chiral centers.
Diethyl D-tartrate: Another ester of tartaric acid but with ethyl groups instead of butyl groups.
Dimethyl D-tartrate: Similar to dibutyl D-tartrate but with methyl groups.
Uniqueness: Dibutyl D-tartrate is unique due to its specific chiral centers, which make it particularly effective in chiral separations. Its longer butyl chains compared to diethyl or dimethyl tartrate provide different solubility and interaction properties, making it suitable for specific applications in chromatography and as a plasticizer.
特性
IUPAC Name |
dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426326 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-15-9 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


